Nevanimibe

Vue d'ensemble

Description

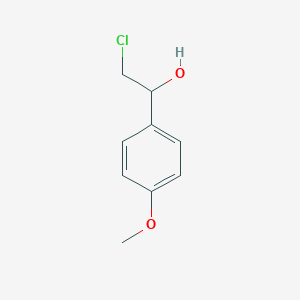

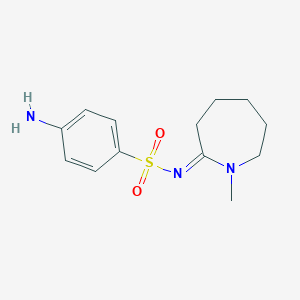

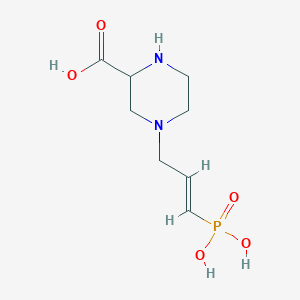

Nevanimibe is a compound with the molecular formula C27H39N3O . It is under investigation in clinical trials for the treatment of Endogenous Cushing’s Syndrome . This compound is an orally active and selective acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1) inhibitor with an EC50 of 9 nM . It inhibits ACAT2 with an EC50 of 368 nM and induces cell apoptosis .

Molecular Structure Analysis

The structure of this compound-bound tetrameric human ACAT1 has been reported . Each monomer contains nine transmembrane helices (TMs), six of which (TM4–TM9) form a cavity that accommodates this compound and an endogenous acyl-coenzyme A .Chemical Reactions Analysis

This compound is involved in the process of cholesterol esterification . The ER enzyme ACAT1 transfers a fatty acyl group from acyl-coenzyme A (acyl-CoA) to the 3β-hydroxyl moiety of cholesterol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 421.6 g/mol . Its IUPAC name is 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea .Applications De Recherche Scientifique

Traitement de l'hyperplasie congénitale des surrénales (HCS)

Le Nevanimibe a été étudié pour son potentiel à traiter la HCS, en particulier dans les cas où les patients nécessitent des doses élevées de glucocorticoïdes pour contrôler l'excès d'androgènes. Une étude de phase 2 a montré que le this compound pouvait réduire l'excès d'androgènes indépendamment de l'hormone adrénocorticotrope (ACTH), ce qui permettrait potentiellement de réduire la posologie des glucocorticoïdes .

Carcinome cortico-surrénalien (CCS) thérapie

Dans une étude de phase 1, le this compound a été évalué comme traitement du CCS, une tumeur maligne rare et agressive. Le médicament a démontré sa sécurité à des doses élevées et a montré un effet pharmacologique d'insuffisance surrénalienne chez deux patients, indiquant son potentiel en tant que thérapie spécifique aux surrénales .

Inhibition de la stérol O-acyltransférase 1 (SOAT1)

Le this compound agit comme un inhibiteur de la SOAT1, une enzyme essentielle à l'estérification du cholestérol, étape nécessaire à la synthèse des hormones stéroïdes dans le cortex surrénalien. Cette inhibition est un mécanisme clé par lequel le this compound exerce ses effets thérapeutiques .

Réduction de l'excès d'androgènes

La capacité du this compound à diminuer les taux de 17-hydroxyprogestérone (17-OHP) dans les deux semaines suivant le traitement suggère son utilité dans la réduction de l'excès d'androgènes chez les patients atteints de HCS. Cette réduction pourrait améliorer la prise en charge clinique des symptômes liés aux androgènes .

Potentiel pour une posologie plus faible de glucocorticoïdes

En réduisant le besoin de doses de glucocorticoïdes supra-physiologiques, le this compound pourrait aider à atténuer les effets secondaires associés à la thérapie à long terme à forte dose de glucocorticoïdes, tels que l'ostéoporose, le diabète et les maladies cardiovasculaires .

Impact sur la stéroïdogenèse surrénalienne

À des doses plus faibles, le this compound a été démontré pour réduire la stéroïdogenèse surrénalienne, ce qui pourrait être bénéfique dans les conditions où une production excessive d'hormones stéroïdes est problématique .

Induction de l'apoptose des cellules cortico-surrénaliennes

Des doses plus élevées de this compound ont été associées à l'apoptose des cellules cortico-surrénaliennes dans des études non cliniques, suggérant une application potentielle dans le ciblage des tumeurs surrénaliennes ou de l'hyperplasie .

Profil de sécurité et tolérance

La sécurité et la tolérance du this compound ont été au centre des études cliniques, les effets secondaires les plus fréquents étant gastro-intestinaux. La compréhension de son profil de sécurité est essentielle pour son utilisation potentielle dans les traitements à long terme .

Mécanisme D'action

Target of Action

Nevanimibe primarily targets the enzyme sterol O-acyltransferase 1 (SOAT1) , also known as acyl-coenzyme A:cholesterol acyltransferase (ACAT1) . This enzyme is crucial for the esterification of cholesterol, a necessary step for the synthesis of steroid hormones in the adrenal cortex .

Mode of Action

This compound acts as an inhibitor of SOAT1/ACAT1 . The drug binds to the enzyme, preventing it from transferring a long-chain fatty acid to cholesterol to form cholesteryl esters . This inhibition disrupts the formation of cytosolic lipid droplets, a process that is essential for cholesterol homeostasis .

Biochemical Pathways

The inhibition of SOAT1/ACAT1 by this compound affects all three adrenocortical steroid pathways, namely the mineralocorticoid, glucocorticoid, and androgen pathways . At higher concentrations, the increase in free cholesterol caused by ACAT1 inhibition results in dysregulation of calcium stores in the endoplasmic reticulum .

Pharmacokinetics

A phase 2 study demonstrated that the area under the concentration-time curve for this compound from time 0 to 4 hours (auc 0-4) increased appropriately with each dose level increase from dose level 1 (125 mg bid) to dose level 5 (1000 mg bid) .

Result of Action

This compound’s action results in a decrease in 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment . This decrease was observed in a phase 2 study, where two subjects met the primary endpoint, and five others experienced 17-OHP decreases ranging from 27% to 72% during this compound treatment .

Action Environment

The action of this compound is influenced by the environment within the adrenal cortex, where the targeted enzyme SOAT1/ACAT1 is located . The drug’s efficacy may also be affected by the presence of other substances in the body, such as adrenocorticotropic hormone (ACTH), which this compound might reduce androgen excess independent of . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Nevanimibe plays a significant role in biochemical reactions by interacting with the enzyme ACAT1 . ACAT1 transfers a long-chain fatty acid to cholesterol to form cholesteryl esters that coalesce into cytosolic lipid droplets . This compound inhibits this process, thereby affecting the concentration of cholesterol in the endoplasmic reticulum .

Cellular Effects

This compound has been shown to induce apoptosis in cells . It has also been found to have potential for treating adrenocortical cancer . In a study involving patients with uncontrolled classic congenital adrenal hyperplasia, this compound decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ACAT1 . It blocks access of substrates to the catalytic Histidine residue, which is essential for catalytic activity . This interaction inhibits the process of cholesterol esterification .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease 17-OHP levels within 2 weeks of treatment .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . By inhibiting ACAT1, it affects the conversion of cholesterol to cholesteryl esters . This can have effects on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. As an ACAT1 inhibitor, it is likely to be localized in the endoplasmic reticulum where ACAT1 is found .

Propriétés

IUPAC Name |

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKNCEXEVUFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928286 | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133825-80-6 | |

| Record name | Nevanimibe [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevanimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVANIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)

![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)